molecular formula C29H24N2O B8270932 2'-(5-Ethyl-3,4-diphenyl-pyrazol-1-YL)-biphenyl-3-OL CAS No. 710354-39-5

2'-(5-Ethyl-3,4-diphenyl-pyrazol-1-YL)-biphenyl-3-OL

Cat. No. B8270932
M. Wt: 416.5 g/mol
InChI Key: LNAMHROPPVZCBA-UHFFFAOYSA-N
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Patent
US07300639B2

Procedure details

The reaction of Example 1 (reaction scale: 10 mmol of bromophenyl pyrazole) was conducted with 0.15 mole % of Pd2(dba)3. After the reaction was judged to be essentially complete, the reaction mixture was neutralized with 1N aq. HCl to a pH of 7.0 to 7.5. After filtration, the crude solid was dissolved in acetone (30 mL/g of bromophenyl pyrazole starting material) at reflux. TMT (0.22 equiv.) was added at 55° C., and the mixture was stirred for 20 min while its temperature was allowed to decrease to 30° C. The mixture was filtered twice through a Darco zeta pad. The filtrate was concentrated by partial removal of the organic solvents and recrystallized from acetone/water to afford 2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1′]-biphenyl-3-ol containing 28 ppm of palladium.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](C2C=CC=CC=2)=[N:4][NH:5][CH:6]=1.C1C=C[C:16](/[CH:19]=[CH:20]/[C:21](/[CH:23]=[CH:24]/[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=O)=[CH:17][CH:18]=1.C1C=C[C:34](/[CH:37]=[CH:38]/[C:39](/[CH:41]=[CH:42]/[C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)=[O:40])=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd:67].[Pd].Cl>>[CH2:2]([C:3]1[N:4]([C:48]2[CH:47]=[CH:46][CH:45]=[CH:44][C:43]=2[C:42]2[CH:34]=[CH:37][CH:38]=[C:39]([OH:40])[CH:41]=2)[N:5]=[C:24]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:23]=1[C:21]1[CH:18]=[CH:17][CH:16]=[CH:19][CH:20]=1)[CH3:6].[Pd:67] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
BrC=1C(=NNC1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min while its temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
DISSOLUTION
Type
DISSOLUTION
Details
the crude solid was dissolved in acetone (30 mL/g of bromophenyl pyrazole starting material)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
TMT (0.22 equiv.) was added at 55° C.
CUSTOM
Type
CUSTOM
Details
to decrease to 30° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered twice through a Darco zeta pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by partial removal of the organic solvents
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone/water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)C1=C(C(=NN1C1=C(C=CC=C1)C1=CC(=CC=C1)O)C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
[Pd]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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